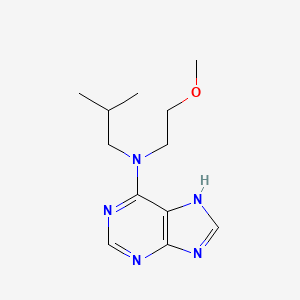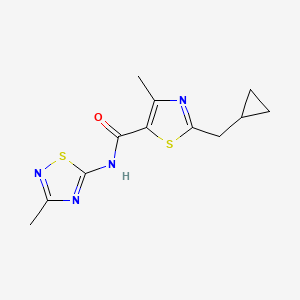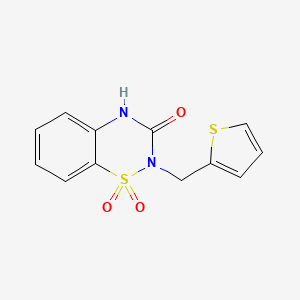![molecular formula C19H25N3O3 B7631922 N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide, commonly known as MIPT, is a chemical compound that belongs to the class of tryptamines. MIPT is a psychoactive drug that has been used for research purposes due to its hallucinogenic properties.
Mecanismo De Acción
MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT also binds to other serotonin receptors, including the 5-HT1A and 5-HT2C receptors. The activation of the 5-HT2A receptor by MIPT leads to the activation of the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C. The activation of these pathways leads to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
MIPT has been shown to have hallucinogenic effects, including changes in perception, thought, and mood. MIPT has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. MIPT has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has advantages over other hallucinogens, such as LSD and psilocybin, as it has a shorter duration of action and fewer side effects. However, MIPT has limitations in terms of its potency and selectivity for the 5-HT2A receptor, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of MIPT. One direction is to further understand the mechanism of action of the drug and its effects on behavior and cognition. Another direction is to explore the potential therapeutic applications of MIPT, such as in the treatment of depression and anxiety. Additionally, there is a need for the development of more selective and potent agonists for the 5-HT2A receptor, which may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
MIPT can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 5-methoxyindole-2-carboxylic acid to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT. The Eschweiler-Clarke reaction involves the reaction of 5-methoxyindole-2-carboxylic acid with formaldehyde and ammonium chloride to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT.
Aplicaciones Científicas De Investigación
MIPT has been used for research purposes due to its hallucinogenic properties. MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has also been used in studies to understand the role of serotonin in the brain and its effects on behavior and cognition.
Propiedades
IUPAC Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)18(23)20-14-5-4-8-22(11-14)19(24)17-10-13-9-15(25-3)6-7-16(13)21-17/h6-7,9-10,12,14,21H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJWACAUHUVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)




![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)